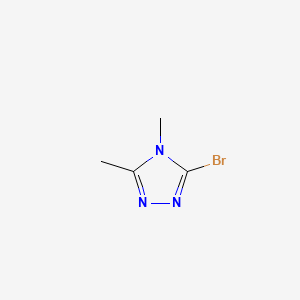

4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl-

Descripción general

Descripción

Synthesis Analysis

The synthesis of triazole derivatives, such as "4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl-", involves the reaction of precursors like ethyl N'-acetylacetohydrazonate with amines under specific conditions. For example, the synthesis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was achieved through the reaction with 2-(4-methoxyphenyl)ethanamine, illustrating a typical pathway for synthesizing dimethyl triazole derivatives (Düğdü et al., 2013).

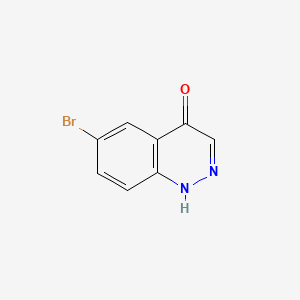

Molecular Structure Analysis

The molecular structure of triazole derivatives is often elucidated using a combination of X-ray crystallography and theoretical methods such as density functional theory (DFT). For instance, the structure of a related compound, 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, was determined through IR, NMR, mass spectrometry, elemental analyses, and X-ray crystallography, combined with DFT calculations to confirm the geometry and vibrational frequencies (Düğdü et al., 2013).

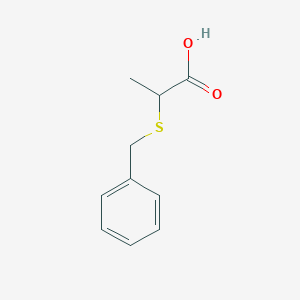

Chemical Reactions and Properties

The chemical reactivity of triazole derivatives can vary significantly based on the substituents attached to the triazole ring. For example, bromine substitution can lead to unique bromine → lithium exchange reactions, showcasing the compound's ability to participate in further chemical transformations (Iddon & Nicholas, 1996).

Aplicaciones Científicas De Investigación

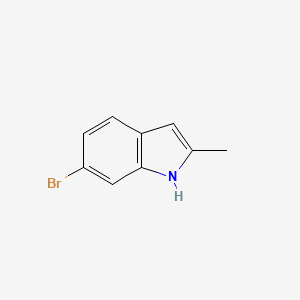

Heterocyclic Compounds in Drug Development

4H-1,2,4-Triazole derivatives are significant in the development of new drugs due to their diverse biological activities. These compounds, including 3-bromo-4,5-dimethyl derivatives, have been studied for their potential in treating various diseases, showing a range of biological activities such as anti-inflammatory, antimicrobial, and antitumor properties (Ferreira et al., 2013).

Growth Regulatory Activities

Specific 4H-1,2,4-Triazole derivatives have shown potential as growth regulators in plants. These compounds, synthesized from various triazoles including 3-bromo-4,5-dimethyl derivatives, could be valuable in developing new growth stimulators (Eliazyan et al., 2011).

Functional Materials in Chemistry

Dibromo-triazoles and their amino derivatives, such as 3,5-Dibromo-4H-1,2,4-triazole, are important functional materials with various applications in medicinal chemistry, bio-conjugation, and materials chemistry. These compounds are of interest due to their high biological activity and low toxicity (Yu et al., 2014).

Corrosion Inhibition

Some 4H-triazole derivatives, including 3,5-diphenyl-4H-1,2,4-triazole, have been investigated for their effectiveness in protecting mild steel against corrosion in hydrochloric acid solutions. These compounds, due to their chemical structure, offer potential as corrosion inhibitors (Bentiss et al., 2007).

Molecular Building Blocks

Halogeno(triazolyl)zinc complexes, which include 4H-1,2,4-triazole derivatives, have been used as molecular building blocks in the construction of metal-organic frameworks. These frameworks are notable for their potential applications in various fields, including material science (Lincke et al., 2009).

Direcciones Futuras

1,2,4-Triazoles are a focus of ongoing research due to their wide range of biological activities and their presence in many pharmaceuticals . Future research may focus on developing new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

Mecanismo De Acción

- Unfortunately, specific targets for this compound are not well-documented in the literature. However, given its structural similarity to other triazoles, it may interact with enzymes or receptors related to cell growth, inflammation, or other cellular functions .

- Without specific data on this compound, we can only speculate. However, triazoles have been associated with diverse biological activities, including antibacterial, antifungal, and anticancer effects .

- Specific pharmacokinetic data for 3-BROMO-4,5-DIMETHYL-4H-1,2,4-TRIAZOLE are scarce, but these properties impact its efficacy and safety .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Action Environment

Scientists continue to explore its applications in various fields, including medicine and industry . 🌟

: Shneine, J. K., & Alaraji, Y. H. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Scientific Research, 5(3), 1902–1910. Read more : Sigma-Aldrich. (2021). 3,5-Dimethyl-4H-1,2,4-triazole 7343-34-2. Link

Propiedades

IUPAC Name |

3-bromo-4,5-dimethyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-3-6-7-4(5)8(3)2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCGHVSAPLUMAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205183 | |

| Record name | 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- | |

CAS RN |

56616-84-3 | |

| Record name | 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4,5-dimethyl-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.